molecular formula C7H13NO B14310667 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine CAS No. 113123-24-3

1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine

Cat. No.: B14310667
CAS No.: 113123-24-3
M. Wt: 127.18 g/mol
InChI Key: UGOFQHDOJUTQMG-UHFFFAOYSA-N
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Description

1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine is a chemical compound with a unique structure that falls under the category of azocines Azocines are heterocyclic compounds containing a nitrogen atom within an eight-membered ring

Preparation Methods

The synthesis of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of hydrogen chloride in aqueous ethanol, leading to ring contraction and formation of the desired azocine structure . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the biological processes regulated by these enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties, which can lead to different reactivity and applications.

Properties

CAS No.

113123-24-3

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-oxido-2,3,4,5,6,7-hexahydroazocin-1-ium

InChI

InChI=1S/C7H13NO/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2

InChI Key

UGOFQHDOJUTQMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC[N+](=CCC1)[O-]

Origin of Product

United States

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